4-Methylthiophen-2-amine hydrochloride

Vue d'ensemble

Description

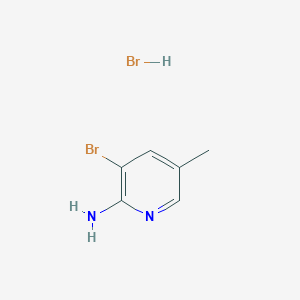

4-Methylthiophen-2-amine hydrochloride is a chemical compound with the CAS Number: 930299-88-0. It has a molecular weight of 149.64 and its IUPAC name is 4-methyl-2-thienylamine hydrochloride .

Molecular Structure Analysis

The molecular formula of 4-Methylthiophen-2-amine hydrochloride is C5H8ClNS . The average mass is 149.642 Da and the monoisotopic mass is 149.006592 Da .Physical And Chemical Properties Analysis

4-Methylthiophen-2-amine hydrochloride is typically stored in refrigerated conditions . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique

Pharmacology: Anticancer and Anesthetic Properties

4-Methylthiophen-2-amine hydrochloride: has been identified as a compound with potential pharmacological applications due to its structural similarity to other thiophene derivatives known for their biological activity . Thiophene derivatives are recognized for their anticancer properties, with some compounds being used in chemotherapy treatments. Additionally, articaine, a thiophene derivative, serves as a dental anesthetic in Europe, indicating the potential for 4-Methylthiophen-2-amine hydrochloride to be explored in similar medical applications.

Material Science: Corrosion Inhibition

Thiophene compounds, including 4-Methylthiophen-2-amine hydrochloride , can act as corrosion inhibitors due to their ability to form protective layers on metal surfaces . The presence of sulfur and nitrogen atoms allows for strong adsorption onto metal surfaces, which can prevent corrosion, making it a valuable compound in the development of new, environmentally friendly corrosion inhibitors.

Organic Semiconductors

Thiophene-based molecules play a significant role in the advancement of organic semiconductors . The sulfur atom in the thiophene ring can contribute to the semiconductor properties of a compound. 4-Methylthiophen-2-amine hydrochloride could be utilized in the synthesis of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic thin-film transistors (OTFTs).

Organic Field-Effect Transistors (OFETs)

The potential use of 4-Methylthiophen-2-amine hydrochloride in OFETs is based on its thiophene core structure, which is common in high-performance OFET materials . OFETs are critical components in flexible electronics, sensors, and light-emitting displays, and the compound’s properties could be harnessed to improve charge transport in these devices.

Organic Light-Emitting Diodes (OLEDs)

In OLED technology, thiophene derivatives are often used as part of the light-emitting layer due to their excellent electroluminescent properties . 4-Methylthiophen-2-amine hydrochloride could be investigated for its potential use in OLEDs, contributing to the development of full-color display panels and eco-friendly lighting sources.

Enzyme and Receptor Studies

4-Methylthiophen-2-amine hydrochloride: may serve as a tool for studying the function of certain enzymes and receptors in the brain. Its structure allows it to interact with biological molecules, which could be useful in understanding neurological processes and developing therapeutic agents for neurological conditions.

Mécanisme D'action

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can impact how 4-Methylthiophen-2-amine hydrochloride interacts with its targets. For instance, the compound is recommended to be stored in a refrigerated environment , suggesting that temperature may affect its stability.

Propriétés

IUPAC Name |

4-methylthiophen-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS.ClH/c1-4-2-5(6)7-3-4;/h2-3H,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWUFHDGZTZUEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10720964 | |

| Record name | 4-Methylthiophen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10720964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylthiophen-2-amine hydrochloride | |

CAS RN |

930299-88-0 | |

| Record name | 4-Methylthiophen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10720964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

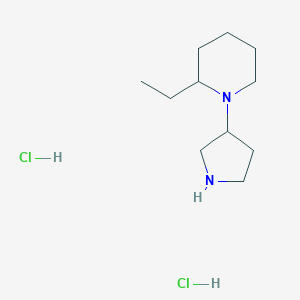

![2-[Ethyl(2-piperidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1439899.png)

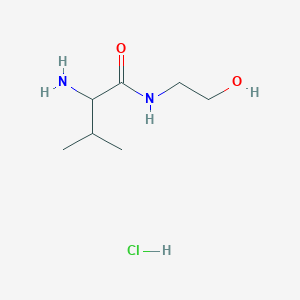

![4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride](/img/structure/B1439902.png)

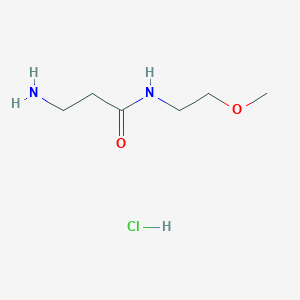

![3-{[(3-Bromobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1439907.png)

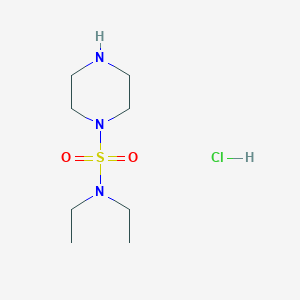

![1-Benzyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1439909.png)

![3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1439913.png)